

# AZD5248 In Vitro Competitive Covalent Binding Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: AZD5248

Cat. No.: B8448892

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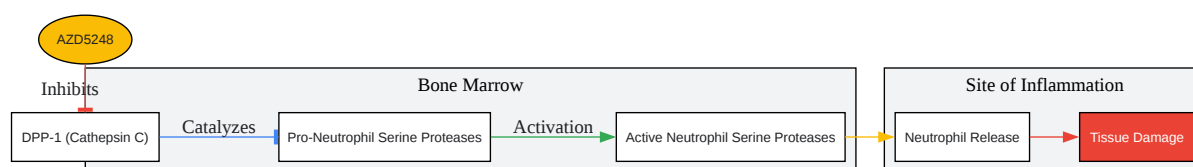
## Introduction

**AZD5248** is a potent and orally bioavailable covalent inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2] By inhibiting DPP-1, **AZD5248** effectively blocks the production of these active NSPs, which are implicated in a variety of inflammatory diseases. However, the clinical development of **AZD5248** was halted due to observations of off-target aortic binding in preclinical rat models.[3][4] This binding was hypothesized to be a result of a covalent interaction with elastin, a key protein component of the aorta.[3][4]

To investigate this off-target interaction, a novel in vitro competitive covalent binding assay was developed. This application note provides a detailed protocol for this assay, enabling researchers to assess the potential for covalent binding of test compounds to aortic tissue. The described methodology is critical for identifying compounds with a reduced risk of this off-target liability in drug discovery and development programs focused on covalent inhibitors.

## Signaling Pathway of DPP-1 in Neutrophil Serine Protease Activation

DPP-1 is a critical upstream activator in the inflammatory cascade mediated by neutrophils. In the bone marrow, pro-NSPs are synthesized as inactive zymogens. DPP-1, a cysteine protease, proteolytically cleaves the N-terminal dipeptides from these pro-enzymes, leading to their activation.[1][2] These mature, active NSPs are then stored in the azurophilic granules of neutrophils and released at sites of inflammation, where they can contribute to tissue damage. Inhibition of DPP-1 by compounds like **AZD5248** prevents this activation step, thereby reducing the levels of active NSPs.



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Caption: DPP-1 (Cathepsin C) signaling pathway for neutrophil serine protease activation.

## Experimental Protocols

The following protocols are based on the methodologies developed to investigate the covalent binding of **AZD5248** to aortic tissue.

### Protocol 1: In Vitro Competitive Covalent Binding Assay with Aortic Homogenate

This assay quantifies the ability of a test compound to compete with a radiolabeled tracer for covalent binding sites within aortic tissue homogenate.

Materials:

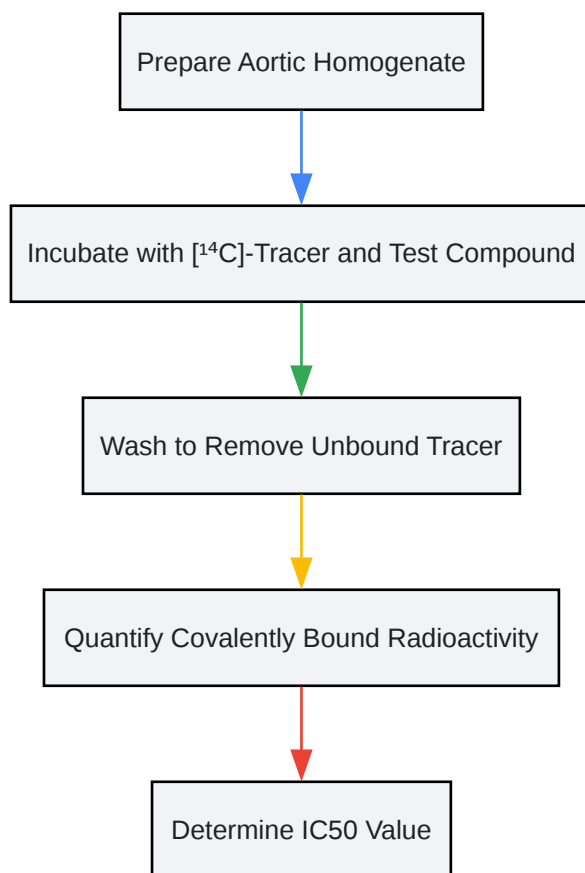
- Rat thoracic aorta
- Homogenization buffer (e.g., PBS, pH 7.4)

- Radiolabeled tracer (e.g., [ $^{14}\text{C}$ ]-**AZD5248**)
- Unlabeled test compounds
- Scintillation fluid
- Scintillation counter
- Homogenizer
- Centrifuge
- Incubator

Procedure:

- Preparation of Aortic Homogenate:
  - Excise thoracic aortas from rats and place them in ice-cold homogenization buffer.
  - Mince the tissue thoroughly and homogenize using a suitable homogenizer.
  - Centrifuge the homogenate at a low speed (e.g., 1000 x g) to pellet cellular debris.
  - Collect the supernatant containing the elastin-rich fraction. Determine the protein concentration of the homogenate using a standard protein assay.
- Competitive Binding Incubation:
  - In microcentrifuge tubes, combine a fixed amount of aortic homogenate with a fixed concentration of the radiolabeled tracer.
  - Add varying concentrations of the unlabeled test compound (or vehicle control).
  - Incubate the mixture for a defined period (e.g., 2-4 hours) at 37°C with gentle agitation to allow for covalent bond formation.
- Washing and Detection:

- Terminate the incubation by adding an excess of ice-cold buffer.
- Pellet the aortic tissue by centrifugation (e.g., 16,000 x g).
- Wash the pellet multiple times with buffer to remove unbound radiolabel. This is a critical step to ensure that only covalently bound tracer is measured.
- After the final wash, solubilize the pellet (e.g., with a tissue solubilizer).
- Add scintillation fluid to the solubilized pellet and quantify the amount of radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of specific binding at each concentration of the test compound.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled tracer.



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Caption: Experimental workflow for the in vitro competitive covalent binding assay.

## Data Presentation

The following table summarizes hypothetical data for **AZD5248** and its analogs in the in vitro competitive covalent binding assay. This data is for illustrative purposes to demonstrate how results from this assay can be presented.

Compound	Target DPP-1 IC50 (nM)	Aortic Binding IC50 (μM)	Selectivity Index (Aortic IC50 / DPP-1 IC50)
AZD5248	10	5	500
Analog A	15	> 100	> 6667
Analog B	8	2	250
Analog C	25	50	2000

Note: A higher selectivity index indicates a more favorable profile, with greater potency for the target enzyme (DPP-1) and lower potential for off-target aortic binding.

## Conclusion

The in vitro competitive covalent binding assay is a valuable tool for assessing the potential of covalent inhibitors to bind to off-target proteins, such as elastin in the aorta. By incorporating this assay early in the drug discovery process, researchers can identify and prioritize compounds with a lower risk of mechanism-based toxicity, ultimately leading to the development of safer and more effective covalent therapeutics. The detailed protocols and data presentation guidelines provided in this application note are intended to facilitate the implementation of this important assay in laboratories focused on the development of covalent inhibitors.

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## References

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